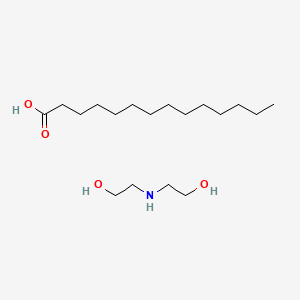

Bis(2-hydroxyethyl)azanium;tetradecanoate

Description

Structure

2D Structure

Properties

CAS No. |

53404-39-0 |

|---|---|

Molecular Formula |

C18H39NO4 |

Molecular Weight |

333.5 g/mol |

IUPAC Name |

bis(2-hydroxyethyl)azanium;tetradecanoate |

InChI |

InChI=1S/C14H28O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;6-3-1-5-2-4-7/h2-13H2,1H3,(H,15,16);5-7H,1-4H2 |

InChI Key |

FUQCJMSCGSVFNQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)O.C(CO)NCCO |

Origin of Product |

United States |

Synthetic Pathways and Process Optimization of Diethanolamine Myristate

Amidation Reactions for Diethanolamine (B148213) Myristate Synthesis

The formation of the amide bond in Diethanolamine Myristate can be accomplished through two main pathways: direct amidation of myristic acid and transamidation of myristic acid esters.

Direct Amidation of Myristic Acid with Diethanolamine

Direct amidation involves the reaction of myristic acid with diethanolamine, typically at elevated temperatures to drive the condensation reaction by removing the water byproduct. This method is straightforward but often requires high temperatures, which can lead to the formation of side products if not carefully controlled.

The direct thermal condensation of carboxylic acids and amines generally necessitates high temperatures, often exceeding 160°C, to overcome the formation of unreactive ammonium (B1175870) salts. mdpi.com For the synthesis of fatty acid diethanolamides, reaction temperatures in the range of 140–160°C have been reported. atlantis-press.com In a continuous process for producing fatty acid diethanolamides, temperatures between 170–250°C are utilized to achieve a high reaction rate without the need for a catalyst. google.com The removal of water is a critical step in driving the reaction equilibrium towards the product side. mdpi.com

A study on the direct amidation of fatty acids with diethanolamine highlighted that the process is complex, with the concentration of the desired diethanolamide reaching a maximum before decreasing due to the formation of by-products from side reactions. google.com This indicates the importance of optimizing reaction time to maximize the yield of Diethanolamine Myristate.

Transamidation of Myristic Acid Esters with Diethanolamine

Transamidation offers an alternative route where an ester of myristic acid, commonly the methyl ester (methyl myristate), reacts with diethanolamine to form Diethanolamine Myristate and an alcohol byproduct (methanol). This process can often be carried out under milder conditions compared to direct amidation.

The reaction is reversible, and the removal of the methanol (B129727) byproduct is crucial for achieving high conversion rates. nih.govresearchgate.net A patented process describes the production of amides from methyl esters of higher fatty acids and diethanolamine by heating a mixture of diethanolamine and a sodium methoxide catalyst to about 55-75°C while maintaining a vacuum to distill the methanol as it forms. google.com Specifically for methyl myristate, a 93% conversion to the corresponding amide was achieved by reacting it with diethanolamine in the presence of sodium methylate at 65-70°C under vacuum. google.com

Kinetic studies on the amidation of a fatty acid methyl ester with an average chain length corresponding to C14 (myristic acid) with diethanolamine have been conducted in a temperature range of 70–80°C using sodium methoxide as a catalyst. nih.gov

Catalysis in Diethanolamine Myristate Synthesis

Catalysts play a pivotal role in the synthesis of Diethanolamine Myristate by increasing the reaction rate, allowing for milder reaction conditions, and improving selectivity, thereby reducing the formation of unwanted byproducts.

Homogeneous Catalysis

Homogeneous catalysts are soluble in the reaction medium and are highly effective in promoting the amidation reaction. Alkaline catalysts are commonly employed in this context.

Sodium methoxide (NaOCH3) and sodium hydroxide (NaOH) are frequently used as homogeneous catalysts for the amidation of fatty acid methyl esters with diethanolamine. atlantis-press.com In a study involving the reaction of a C14 fatty acid methyl ester with diethanolamine, a 1% w/w sodium methoxide catalyst solution in diethanolamine was used. nih.gov The use of sodium methylate at a concentration of 0.3–0.5% has been reported for the reaction between lauric acid and diethanolamine at 140–160°C. atlantis-press.com Another study on the synthesis of diethanolamide from palm oil methyl ester found that the best conversion was achieved with a 5% NaOH catalyst concentration. atlantis-press.com

The reaction mechanism with an alkaline catalyst like NaOH involves the formation of a sodium carboxylate intermediate which then reacts with diethanolamine to produce the diethanolamide and regenerate the catalyst. atlantis-press.com

Table 1: Homogeneous Catalysts in Diethanolamide Synthesis

| Catalyst | Substrate | Temperature (°C) | Catalyst Concentration | Key Findings | Reference |

|---|---|---|---|---|---|

| Sodium Methoxide | Methyl Myristate | 65-70 | Not specified | 93% conversion to amide. | google.com |

| Sodium Methoxide | C14 Fatty Acid Methyl Ester | 70-80 | 1% w/w in diethanolamine | Used for kinetic studies. | nih.gov |

| Sodium Hydroxide | Palm Oil Methyl Ester | 160 | 5% | Achieved 68.95% conversion. | atlantis-press.com |

| Sodium Methylate | Lauric Acid | 140-160 | 0.3-0.5% | Effective for direct amidation. | atlantis-press.com |

Heterogeneous Catalysis

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. Their primary advantage is the ease of separation from the product, which simplifies purification and allows for catalyst recycling.

Several solid base catalysts have been investigated for the synthesis of fatty acid diethanolamides. These include sodium-doped calcium hydroxide (Na/Ca(OH)2) and zinc-doped calcium oxide (Zn/CaO). A Na/Ca(OH)2 catalyst was found to be effective for the aminolysis of cottonseed oil with diethanolamine at 110°C. rsc.org The optimization of this reaction showed that a diethanolamine to oil molar ratio of 6:1 with a 5 wt% catalyst amount yielded the best results. rsc.org

In another study, Zn-doped CaO nanospheroids were identified as a highly efficient heterogeneous catalyst for the conversion of various triglycerides to fatty acid diethanolamides. Complete conversion was achieved in 30 minutes at 90°C with a 4 wt% catalyst amount and a diethanolamine to oil molar ratio of 5:1.

Table 2: Heterogeneous Catalysts in Fatty Acid Diethanolamide Synthesis

| Catalyst | Substrate | Temperature (°C) | Catalyst Loading | Molar Ratio (DEA:Oil) | Reaction Time | Conversion/Yield | Reference |

|---|---|---|---|---|---|---|---|

| Na/Ca(OH)2 | Cottonseed Oil | 110 | 5 wt% | 6:1 | 1 hour | Complete aminolysis | rsc.org |

| Zn-doped CaO | Jatropha Oil | 90 | 4 wt% | 5:1 | 0.5 hours | 99% yield |

Biocatalytic Approaches

Biocatalysis, utilizing enzymes as catalysts, offers a green and sustainable alternative for the synthesis of Diethanolamine Myristate. Lipases are the most commonly used enzymes for this purpose due to their ability to function in non-aqueous environments and catalyze amidation reactions.

The immobilized lipase from Candida antarctica, known as Novozym 435, has been shown to be an effective biocatalyst for the amidation of fatty acids with diethanolamine. In one study, the synthesis of oleoyl-diethanolamide from oleic acid and diethanolamine was optimized using immobilized lipase. The optimal conditions were found to be an enzyme amount of 5-9% (wt/wt of oleic acid), a diethanolamine to oleic acid molar ratio of 1:1 to 3:1, and a temperature of 60-65°C, achieving a maximum conversion of 78.01%. orientjchem.org

The biocatalytic synthesis of myristyl myristate (an ester with a similar fatty acid chain) has been optimized using Novozym 435, with key parameters being temperature, pressure, and catalyst concentration. researchgate.net This suggests that similar optimization strategies would be effective for Diethanolamine Myristate synthesis. The enzymatic approach is advantageous as it proceeds under mild conditions, reducing energy consumption and the formation of degradation products.

Table 3: Biocatalytic Synthesis of Fatty Amides

| Enzyme | Substrate | Temperature (°C) | Molar Ratio (Amine:Acid) | Enzyme Loading | Conversion | Reference |

|---|---|---|---|---|---|---|

| Immobilized Lipase (Novozym 435) | Oleic Acid and Diethanolamine | 60-65 | 1:1 to 3:1 | 5-9% (wt/wt of acid) | 78.01% | orientjchem.org |

Reaction Kinetics and Mechanistic Investigations in Diethanolamine Myristate Formation

The formation of diethanolamine myristate from myristic acid and diethanolamine is not a simple, one-step reaction. It involves a primary reaction leading to the desired product, as well as several secondary pathways that can result in the formation of undesirable by-products.

Primary Reaction Mechanisms

The principal reaction for the synthesis of diethanolamine myristate is the direct amidation of myristic acid with diethanolamine. This reaction is reversible and typically requires elevated temperatures to proceed at a reasonable rate. The process involves the nucleophilic attack of the nitrogen atom of diethanolamine on the carbonyl carbon of myristic acid, leading to the formation of a tetrahedral intermediate. This intermediate then eliminates a molecule of water to form the stable amide bond of diethanolamine myristate.

The reaction can be represented as follows:

Myristic Acid + Diethanolamine ⇌ Diethanolamine Myristate + Water

The kinetics of this amidation reaction are influenced by factors such as temperature, catalyst, and the molar ratio of the reactants. While the reaction can be carried out without a catalyst, the use of acid or base catalysts can significantly increase the reaction rate.

Secondary Reaction Pathways and By-product Formation

Alongside the primary amidation reaction, several side reactions can occur, leading to the formation of impurities that affect the quality and performance of the final product.

A significant by-product in the synthesis of diethanolamine myristate is the formation of 1,4-bis(2-hydroxyethyl)piperazine. This occurs through the self-condensation of diethanolamine at elevated temperatures. The mechanism involves the intermolecular dehydration of two diethanolamine molecules. One molecule acts as a nucleophile (with its amino group), and the other as an electrophile (after protonation of a hydroxyl group, which then leaves as water). This secondary reaction is more prevalent with prolonged reaction times and higher temperatures.

Due to the presence of hydroxyl groups in diethanolamine, esterification can compete with amidation. Myristic acid can react with the hydroxyl group of diethanolamine to form an amino ester. This amino ester can then undergo further reactions.

Furthermore, the desired diethanolamine myristate, which is an amido alcohol, can undergo intramolecular or intermolecular rearrangements to form amido esters. Under reaction conditions, the amide can undergo a thermal rearrangement to form the myristoyl ester of diethanolamine. This can be followed by a reaction with another molecule of myristic acid to yield a diamido ester. An excess of diethanolamine in the reaction mixture can help to convert these ester and amido ester by-products back to the desired N,N-bis(2-hydroxyethyl)myristamide. researchgate.net

Process Parameters and Optimization for Diethanolamine Myristate Yield and Purity

To maximize the yield of diethanolamine myristate and minimize the formation of by-products, careful control of process parameters is essential. The molar ratio of the reactants is a particularly critical factor.

Molar Ratio Effects

The molar ratio of myristic acid to diethanolamine significantly influences the product distribution and purity. While a stoichiometric ratio of 1:1 is theoretically required, in practice, different ratios are employed to optimize the reaction.

Manufacturing processes for fatty acid diethanolamides often utilize either a 1:1 or a 1:2 molar ratio of the fatty acid to diethanolamine. A 1:1 molar ratio is known to produce a higher-quality diethanolamide with a lower content of free diethanolamine in the final product. Conversely, a 1:2 mixture results in a lower-quality product that contains residual free diethanolamine and ethylene (B1197577) glycol.

An excess of diethanolamine can shift the reaction equilibrium towards the formation of the desired amide and can also help to convert any ester-amide by-products back to the intended product. researchgate.net However, a very large excess of diethanolamine can sometimes suppress the reaction due to its strong adsorption on the catalyst surface, leading to lower conversion rates. researchgate.net

The following table summarizes the general impact of the molar ratio on the synthesis of fatty acid diethanolamides:

| Molar Ratio (Fatty Acid:Diethanolamine) | Product Quality | Key Observations |

| 1:1 | High | Lower residual free diethanolamine. |

| 1:2 | Lower | Higher residual free diethanolamine and other impurities. |

| Excess Diethanolamine | Can be beneficial, but large excess can be detrimental | Helps in converting ester-amides back to the desired product, but a large excess can inhibit the reaction. researchgate.netresearchgate.net |

Temperature and Reaction Duration Optimization

The synthesis of Diethanolamine myristate, an N-acyl alkanolamide, through the direct amidation of myristic acid with diethanolamine is critically influenced by reaction temperature and duration. These parameters are pivotal in driving the reaction towards completion while minimizing the formation of undesirable byproducts and thermal degradation. Research into the synthesis of analogous long-chain fatty acid diethanolamides provides a framework for understanding the optimal conditions for Diethanolamine myristate production.

Elevated temperatures are generally required to achieve a significant reaction rate. Studies on the amidation of various fatty acids indicate that the optimal temperature range can vary depending on the specific reactants, catalyst, and process (continuous vs. batch). For the direct amidation of fatty acids with diethanolamine, temperatures in the range of 170°C to 250°C are often employed in continuous flow reactors. google.com At these temperatures, reaction times can be significantly shortened. For instance, at 230°C, a residence time of just 6.5 minutes can yield a high content of diethanolamides. google.com Conversely, at lower temperatures (below 170°C), the reaction rate is considerably slower, necessitating reaction times of 2 hours or more to achieve maximum yield. google.com

In batch processes using different fatty acids like lauric acid (C12) and palmitic acid (C16), which are structurally similar to myristic acid (C14), optimal conditions have been identified at lower temperatures. For example, the synthesis of N-palmitoyl diethanolamine and N-lauroyl diethanolamine showed the best conversion rates at 90°C with a reaction time of 2 hours. arpnjournals.org Increasing the temperature beyond this optimum can lead to a decrease in conversion, possibly due to side reactions or degradation. arpnjournals.org

Another approach involves the amidation of fatty acid methyl esters. Kinetic studies for this reaction have been conducted at temperatures ranging from 120°C to 160°C over several hours. The highest conversion (98.36%) was achieved at 160°C, demonstrating a clear correlation between higher temperature and increased reaction rate and conversion within this range. ijirset.com

The interplay between temperature and reaction time is crucial for process optimization. Higher temperatures generally allow for shorter reaction times, which can be economically advantageous. However, excessively high temperatures (above 250°C) can trigger side reactions, including destruction, oxidation, and gum formation, which compromise product quality and yield. google.com Therefore, a balance must be struck to maximize the yield of Diethanolamine myristate.

Solvent Effects

The choice of solvent can significantly impact the synthesis of Diethanolamine myristate by influencing reactant solubility, reaction kinetics, and equilibrium position. The amidation reaction involves reactants with different polarities: myristic acid (or its methyl ester) is largely nonpolar, while diethanolamine is a polar molecule. An ideal solvent should effectively dissolve both reactants to create a homogenous reaction medium, thereby facilitating molecular interactions.

In some processes, an excess of one reactant, such as the amine, can serve as the solvent, creating a "solvent-free" system. researchgate.net This approach can be efficient but may require more complex downstream purification to remove the excess amine. researchgate.net

When external solvents are used, their properties play a critical role. Studies on the synthesis of related fatty alkanolamides have explored various organic solvents. In one study investigating the synthesis of coco mono-ethanolamide, tert-amyl alcohol was found to be a superior solvent compared to isopropyl alcohol, tert-butanol, and n-hexane. arpnjournals.org The use of tert-amyl alcohol at a 4:1 ratio (v/w of the fatty acid methyl ester) resulted in the highest conversion. arpnjournals.org This suggests that solvents with moderate polarity, capable of solubilizing both the fatty acid chain and the polar diethanolamine, are most effective. The amine and the fatty acid ester possess different solubility characteristics, and the solvent must bridge this gap to maintain catalyst reactivity and achieve high conversion. arpnjournals.org

The selection of a solvent is also guided by its boiling point, which should be compatible with the desired reaction temperature. For instance, in a study optimizing the synthesis of alkyl-diethanolamide from coconut oil methyl esters, isopropanol was used as the solvent, and the reaction temperature was selected based on its boiling point (82.4°C). scispace.com The use of a solvent can also aid in the removal of byproducts, such as water or methanol, through azeotropic distillation, which can shift the reaction equilibrium towards product formation. For example, toluene has been used as an azeotropic agent to remove water during the direct amidation of tall oil with diethanolamine. google.com

Separation and Purification Methodologies

Following the synthesis, the crude Diethanolamine myristate product contains unreacted starting materials (myristic acid, diethanolamine), the catalyst, and potential byproducts. A multi-step purification process is therefore essential to achieve the desired product purity for its intended applications.

Neutralization and Distillation: A common initial step involves the neutralization of any remaining acidic components. For fatty acid amides, this can be followed by distillation to separate the desired product from non-volatile impurities. rochester.edu Given the relatively high boiling point of Diethanolamine myristate, vacuum distillation is the preferred method to prevent thermal degradation that could occur at atmospheric pressure. rochester.edu This technique allows for distillation at lower temperatures (e.g., below 180-185°C), preserving the integrity of the molecule. google.com In some processes for purifying diethanolamine solutions, a two-stage distillation is employed, first to remove water and then to purify the diethanolamine under vacuum, a principle that can be adapted for the purification of its derivatives. google.com

Solvent Extraction and Washing: Solvent-based purification is another widely used technique. The crude product can be washed to remove specific impurities. For example, washing with acetone can be employed to clean the product of residual unreacted diethanolamine. arpnjournals.org After washing, the solvent is typically removed by evaporation. arpnjournals.org Another method involves acetylating the residual free diethanolamine with acetic anhydride. The resulting acetylated compound and the acetic acid byproduct can then be removed by vacuum treatment or washing, yielding a product with a free amine content below 1%.

Chromatographic Techniques: For achieving very high purity, chromatographic methods are employed, although they are more common in laboratory-scale synthesis or for analytical purposes rather than large-scale industrial production. Gas Chromatography (GC) and Liquid Chromatography (LC) are powerful tools for analyzing the purity of fatty acid diethanolamides and quantifying residual reactants like diethanolamine. scispace.comnih.gov These analytical techniques can be scaled up to preparative chromatography for purification, separating the target molecule from structurally similar impurities based on differences in polarity and volatility.

Filtration: If a solid catalyst is used in the synthesis, it is typically removed by a simple filtration step after the reaction is complete and before subsequent purification stages. arpnjournals.orgarpnjournals.org This is a straightforward and effective method for separating heterogeneous catalysts from the liquid product mixture.

Each of these methodologies can be used in sequence to progressively increase the purity of the final Diethanolamine myristate product. The specific combination of techniques depends on the initial purity of the crude product and the quality requirements for the final application.

Chemical Reactivity and Derivatization of Diethanolamine Myristate

Chemical Transformations and Reaction Specificity

Diethanolamine (B148213) myristate exists as an ion pair, consisting of the bis(2-hydroxyethyl)ammonium cation and the myristate (tetradecanoate) anion. Its chemical transformations are characteristic of secondary amines, alcohols, and carboxylates. The reaction specificity is dependent on the reaction conditions, such as temperature, pH, and the nature of the co-reactants.

Under acidic conditions, the equilibrium of the salt is shifted, protonating the carboxylate to form myristic acid and the diethanolammonium cation. Conversely, in a sufficiently basic medium, the diethanolamine can be deprotonated at its hydroxyl groups or the ammonium (B1175870) can be converted to the free amine.

The hydroxyl groups of the diethanolamine moiety can undergo esterification with acyl halides or anhydrides. The secondary amine is also nucleophilic and can react with electrophiles. At elevated temperatures, an intramolecular reaction can occur, leading to the formation of an amide, specifically N,N-bis(2-hydroxyethyl)myristamide, with the elimination of water. This amidation reaction is a key transformation and is often the target synthesis when reacting myristic acid with diethanolamine directly at high temperatures. The reaction of fatty acids with diethanolamine can, under prolonged heating, lead to secondary reactions and the formation of by-products such as piperazine (B1678402) derivatives.

The thermal reactions of fatty acids with diethanolamine can also lead to the formation of amidoesters through a stearoyl transfer mechanism between two molecules of the initial product.

Synthesis of Novel Diethanolamine Myristate Derivatives and Analogues

The functional groups within Diethanolamine myristate serve as handles for the synthesis of a variety of derivatives. The following subsections detail the preparation of specific classes of these compounds.

While Diethanolamine myristate itself contains a saturated myristate chain and thus cannot be directly epoxidized, analogous compounds derived from unsaturated fatty acids can readily undergo this transformation. The resulting epoxidized diethanolamides are of interest for various industrial applications. The synthesis typically involves a two-step process: the formation of the diethanolamide from an unsaturated fatty acid, followed by epoxidation.

For example, a diethanolamide can be synthesized from an unsaturated fatty acid like oleic acid and diethanolamine. This amide is then treated with a peroxy acid, such as peroxyformic or peroxyacetic acid (often generated in situ from formic acid or acetic acid and hydrogen peroxide), to convert the double bonds in the fatty acid chain into epoxide rings. The reaction conditions for the epoxidation of a related diethanolamide are summarized in the table below.

| Parameter | Condition | Reference |

|---|---|---|

| Starting Materials | Unsaturated fatty acid diethanolamide, Formic acid, Hydrogen peroxide | researchgate.net |

| Reaction Type | In situ generation of peroxyformic acid for epoxidation | researchgate.net |

| Temperature | Controlled, typically below 60°C to prevent ring-opening of the epoxide | |

| Monitoring | FTIR and NMR spectroscopy to confirm the formation of the epoxide ring and disappearance of the C=C bond | researchgate.net |

Sulfonated derivatives of Diethanolamine myristate are known, such as Diethanolamine methyl myristate sulfonate. This compound is a salt where the cation is the bis(2-hydroxyethyl)ammonium ion and the anion is a sulfonated methyl ester of myristic acid.

The synthesis of such compounds would likely proceed through the sulfonation of a myristic acid derivative, followed by neutralization with diethanolamine. A plausible synthetic route involves the alpha-sulfonation of methyl myristate using a sulfonating agent like sulfur trioxide. The resulting methyl ester of 2-sulfotetradecanoic acid can then be reacted with diethanolamine in an acid-base reaction to yield the final product, Diethanolamine methyl myristate sulfonate.

| Step | Reactants | Product | Reaction Type |

|---|---|---|---|

| 1 | Methyl myristate, Sulfur trioxide (SO₃) | Tetradecanoic acid, 2-sulfo-, 1-methyl ester | Alpha-sulfonation |

| 2 | Tetradecanoic acid, 2-sulfo-, 1-methyl ester, Diethanolamine | Diethanolamine methyl myristate sulfonate | Neutralization/Salt Formation |

Interaction with Other Chemical Species

As an ionic compound and an amino alcohol, Diethanolamine myristate can interact with a variety of other chemical species.

Acids and Bases: As previously mentioned, strong acids will protonate the myristate anion, and strong bases can deprotonate the hydroxyl or ammonium groups of the diethanolamine cation. This makes the properties of Diethanolamine myristate pH-dependent in aqueous solutions.

Metal Ions: The carboxylate group of the myristate anion can act as a ligand, forming complexes with metal ions. Similarly, the diethanolamine moiety, with its nitrogen and oxygen atoms, can chelate metal ions.

Carbon Dioxide: The diethanolamine component of the compound can react with carbon dioxide (CO₂), particularly in aqueous solutions. This reaction is relevant in industrial applications where alkanolamines are used for gas scrubbing. The secondary amine can react with CO₂ to form a carbamate.

Oxidizing Agents: The secondary amine and alcohol functional groups can be susceptible to oxidation. The specific products would depend on the strength and nature of the oxidizing agent used.

Nitrosating Agents: A significant reaction of concern is the interaction with nitrosating agents (e.g., nitrites under acidic conditions) to form N-nitrosodiethanolamine (NDELA), a carcinogenic compound. This is a critical consideration in the application of products containing diethanolamine or its salts. nih.gov

Physicochemical Principles of Diethanolamine Myristate Functionality

Interfacial Phenomena and Surface Activity

Diethanolamine (B148213) myristate, also known as myristic acid diethanolamide, is a non-ionic surfactant derived from the fatty acids in sources like coconut oil. guidechem.comhumblebeeandme.comknowde.com Its functionality is rooted in its amphiphilic molecular structure, which consists of a hydrophilic diethanolamine "head" and a lipophilic myristic acid "tail". atamanchemicals.com This dual nature allows it to position itself at the interface between immiscible phases, such as oil and water, fundamentally altering the properties of that interface.

| Property | Value |

| Synonyms | Myristic acid diethanolamide, Myristamide DEA, N,N-Bis(2-hydroxyethyl)tetradecanamide guidechem.comcymitquimica.com |

| Molecular Formula | C18H37NO3 guidechem.com |

| Molecular Weight | 315.498 g/mol guidechem.com |

| Type | Non-ionic surfactant humblebeeandme.com |

Surface Tension Reduction Mechanisms

The primary function of any surfactant is to reduce surface tension. knowde.comnbinno.com Diethanolamine myristate achieves this by adsorbing at the air-water or oil-water interface. The hydrophobic myristoyl tail orients away from the aqueous phase, while the hydrophilic diethanolamine head remains in the water. This molecular arrangement disrupts the cohesive energy at the surface of the water, effectively lowering the surface tension. This reduction in surface tension is critical for processes like wetting and spreading, allowing formulations to cover surfaces more effectively. nbinno.com The efficiency of a surfactant in this role is a key performance indicator in applications ranging from personal care products to industrial cleaners. atamanchemicals.com

Critical Micelle Concentration Studies

The critical micelle concentration (CMC) is the specific concentration at which surfactant molecules, after saturating the interfaces, begin to self-assemble into spherical structures called micelles within the bulk liquid. alfa-chemistry.comwikipedia.org Below the CMC, surfactant molecules exist primarily as individual monomers, and the surface tension of the solution decreases significantly with increasing surfactant concentration. wikipedia.org Once the CMC is reached, the surface tension remains relatively constant, as any additional surfactant molecules form micelles. wikipedia.org

While specific CMC data for Diethanolamine Myristate is not extensively published, studies on similar fatty acid diethanolamides provide insight. The CMC is a crucial parameter as it dictates the concentration at which properties like emulsification and solubilization become most effective. alfa-chemistry.com For instance, a study on a diethanolamide surfactant derived from palm oil identified a CMC value of 5 g/mL. atlantis-press.com The value of the CMC is influenced by factors such as temperature, pressure, and the presence of electrolytes in the solution. wikipedia.org

Table of Illustrative CMC Values for Common Surfactants

| Surfactant | Category | CMC (mol/L) at 25°C |

|---|---|---|

| Sodium Dodecyl Sulfate | Anionic | 8.3 x 10⁻³ |

| Dodecyltrimethylammonium bromide | Cationic | 1.6 x 10⁻² |

| Hexadecyltrimethylammonium bromide | Cationic | 9.2 x 10⁻⁴ |

| Pentaethylene glycol monododecyl ether | Neutral | 6.5 x 10⁻⁵ |

This table provides context for typical CMC values of different surfactant types. wikipedia.org

Emulsification and Dispersion Mechanisms

Diethanolamine myristate functions as an effective emulsifier and dispersing agent, facilitating the mixture of otherwise immiscible liquids like oil and water. guidechem.comcymitquimica.comatamanchemicals.com This capability is fundamental to the stability and texture of many cosmetic and industrial products. chempri.com

Oil-in-Water and Water-in-Oil Emulsion Stabilization

As an emulsifying agent, Diethanolamine myristate stabilizes emulsions by forming a protective film around the dispersed droplets, whether they are oil in water (O/W) or water in oil (W/O). guidechem.comatamanchemicals.com The amphiphilic molecules arrange themselves at the oil-water interface, with the lipophilic tails penetrating the oil droplet and the hydrophilic heads extending into the water phase (in an O/W emulsion). This interfacial film creates a barrier that prevents the droplets from coalescing, thus maintaining a stable, uniform dispersion. nbinno.comchempri.com The effectiveness of a surfactant as an emulsifier can be characterized by its Hydrophilic-Lipophilic Balance (HLB) value; a diethanolamide surfactant from a study was found to have an HLB of 5.940, making it suitable for water-in-oil (W/O) emulsifiers. atlantis-press.com

Role in Foam Generation and Stabilization

In many personal care and cleaning products, Diethanolamine myristate is used as a foam booster and stabilizer. knowde.comnbinno.comfirp-ula.org While it is not the primary cleansing agent, its presence significantly enhances the volume, texture, and longevity of the foam produced by primary anionic surfactants. firp-ula.orgallnutrientprofessional.com The mechanism involves the incorporation of the non-ionic Diethanolamine myristate molecules into the surfactant layer at the air-water interface of the foam bubbles. This interaction makes the bubble wall more resilient and slows the drainage of liquid from the foam structure, preventing it from collapsing too quickly. atamanchemicals.comfirp-ula.org This stabilized foam aids in the mechanical removal of dirt and oil from surfaces. allnutrientprofessional.com Studies on triethanolamine (B1662121) myristate systems show that the addition of fatty alcohols can further enhance foam stability. scconline.org

Rheological Modification and Viscosity Enhancement Mechanisms

Beyond its interfacial properties, Diethanolamine myristate serves as a rheology modifier, notably as a thickening agent in aqueous surfactant-based systems. cymitquimica.comnbinno.comfirp-ula.org Enhancing the viscosity of a formulation is crucial for both aesthetic appeal and technical performance, preventing the product from being too thin and ensuring it remains stable. firp-ula.orgkaochemicals-eu.com

The mechanism of viscosity enhancement typically involves a synergistic interaction with other surfactants present in the formulation, particularly anionic surfactants. nbinno.comfirp-ula.org In the presence of electrolytes like sodium chloride, the surfactant micelles, which are typically spherical, can grow into larger, elongated, or worm-like structures. firp-ula.orgkaochemicals-eu.com Diethanolamine myristate incorporates into these larger micellar structures, increasing their size and entanglement. This increased interaction and entanglement between the micelles restricts their movement, leading to a significant increase in the viscosity of the solution. kaochemicals-eu.com The final viscosity can be influenced by several factors, including the concentration of the alkanolamide, the type and concentration of primary surfactants, the amount of electrolyte added, and the pH of the formulation. firp-ula.org

Factors Influencing Viscosity in Alkanolamide-Containing Surfactant Systems

| Factor | Effect on Viscosity | Mechanism |

|---|---|---|

| Electrolyte (e.g., NaCl) Concentration | Increases viscosity up to a point | Promotes the growth of larger, elongated micelles. firp-ula.orgkaochemicals-eu.com |

| Alkanolamide Concentration | Increases viscosity | More molecules are available to incorporate into and enlarge micelles. researchgate.net |

| pH | Generally, viscosity increases as pH decreases | Influences the charge and packing of surfactant molecules in the micelles. firp-ula.org |

| Temperature | Decreases viscosity | Increased thermal energy disrupts micellar structures. kaochemicals-eu.com |

Solubilization Properties for Non-Polar Compounds

Diethanolamine myristate, the salt derived from myristic acid and diethanolamine, functions as a surfactant, exhibiting properties that allow for the solubilization of non-polar compounds in aqueous solutions. This capability is fundamental to its application as an emulsifying and cleansing agent in various formulations. The mechanism of solubilization is intrinsically linked to the amphiphilic nature of the diethanolamine myristate molecule, which possesses both a hydrophilic (water-loving) head group and a lipophilic (oil-loving) tail.

The lipophilic portion is the myristate tail, a 14-carbon chain (C14), which has a strong affinity for non-polar substances like oils, fats, and other hydrophobic compounds. Conversely, the diethanolamine head group is polar and readily interacts with water molecules. This dual characteristic drives the formation of micelles in aqueous solutions once a certain concentration, known as the critical micelle concentration (CMC), is surpassed.

Micelles are spherical aggregates where the surfactant molecules orient themselves with their lipophilic tails pointing inward, creating a non-polar core, and their hydrophilic heads facing outward, forming a polar shell that interfaces with the surrounding water. This structure is thermodynamically favorable as it sequesters the hydrophobic tails from the aqueous environment.

The non-polar core of the micelle acts as a microenvironment where non-polar compounds can be entrapped and effectively dissolved in the bulk aqueous solution. This process, known as micellar solubilization, is the primary mechanism by which diethanolamine myristate enhances the solubility of otherwise insoluble non-polar substances. The efficiency of solubilization is dependent on several factors, including the concentration of the surfactant, the size and structure of the micelles, and the chemical nature of the non-polar compound being solubilized.

For instance, studies have reported the CMC values for lauroyl diethanolamide (C12), decanoyl diethanolamide (C10), and octanoyl diethanolamide (C8) in deionized water. The results show that as the carbon chain length of the fatty acid decreases, the CMC increases. This is attributed to the reduced hydrophobic interaction of shorter chains, requiring a higher concentration of the surfactant to initiate micelle formation. scispace.com

Based on this established trend, it can be inferred that myristoyl diethanolamide (C14), a compound closely related to diethanolamine myristate, would exhibit a lower CMC than lauroyl diethanolamide (C12). A lower CMC is generally indicative of a more efficient surfactant in terms of micelle formation, which is a prerequisite for the solubilization of non-polar compounds.

The following interactive data table illustrates the relationship between the fatty acid chain length of various diethanolamides and their experimentally determined Critical Micelle Concentration (CMC).

| Compound Name | Fatty Acid Chain Length | Critical Micelle Concentration (CMC) in mM |

| Octanoyl Diethanolamide | C8 | 1.45 |

| Decanoyl Diethanolamide | C10 | 1.10 |

| Lauroyl Diethanolamide | C12 | 0.63 |

This data is based on research conducted on fatty acid diethanolamides and is presented to illustrate the physicochemical principles of related compounds. scispace.com

The solubilization capacity of diethanolamine myristate is not limited to the simple encapsulation of non-polar molecules. In more complex systems, it can contribute to the formation of microemulsions. Microemulsions are thermodynamically stable, transparent, and isotropic mixtures of oil, water, and surfactant. Diethanolamine myristate, in conjunction with other surfactants or co-surfactants, can reduce the interfacial tension between the oil and water phases to a very low level, facilitating the formation of these stable dispersions. This is particularly relevant for the delivery of non-polar active ingredients in pharmaceutical and cosmetic formulations.

Advanced Analytical Methodologies for Diethanolamine Myristate Characterization

Chromatographic Techniques

Chromatography is a fundamental analytical technique for separating, identifying, and quantifying the components of a mixture. For a compound like Diethanolamine (B148213) Myristate, which is composed of a fatty acid and an amine, chromatographic methods are indispensable for analyzing the intact molecule as well as its potential precursors or degradation products.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile or thermally unstable compounds like Diethanolamine Myristate. The technique separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

For the analysis of Diethanolamine Myristate, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this setup, the stationary phase is nonpolar (e.g., C18 or C8 silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The separation mechanism relies on the hydrophobic interactions between the long alkyl chain of the myristate moiety and the stationary phase. The diethanolamine headgroup provides polarity, influencing its retention time.

Detection can be achieved using various detectors. Since Diethanolamine Myristate lacks a strong chromophore, Ultraviolet (UV) detection at low wavelengths (~210 nm) can be used, although sensitivity may be limited. researchgate.net A more universal detection method like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is often preferred for fatty acid amides as it does not require the analyte to have UV-absorbing properties. sielc.com In some cases, derivatization with a UV-active agent like dansyl chloride can be performed to enhance detection sensitivity for the diethanolamine portion of the molecule. rsc.org

Table 1: Illustrative HPLC-ELSD Parameters for Fatty Amide Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detector | Evaporative Light Scattering Detector (ELSD) |

| Drift Tube Temp. | 50 °C |

| Nebulizer Gas | Nitrogen at 2.0 bar |

Gas Chromatography (GC)

Gas Chromatography (GC) is a technique well-suited for volatile and thermally stable compounds. While Diethanolamine Myristate itself has low volatility, GC analysis is primarily used to determine the purity of the raw materials (myristic acid and diethanolamine) or to analyze for residual unreacted diethanolamine in the final product. scispace.comnih.gov

For the determination of free diethanolamine, a sample is typically dissolved in a suitable solvent like methanol (B129727) and injected into the GC. scispace.com The analysis often requires a polar capillary column, such as one coated with a polyethylene (B3416737) glycol (wax) or a specialized amine-specific phase, to achieve good peak shape for the polar amine. researchgate.netbre.com Flame Ionization Detection (FID) is commonly used due to its excellent sensitivity for organic compounds. scispace.com Derivatization of the polar amine and alcohol groups can sometimes be employed to improve volatility and chromatographic performance. researchgate.net

Analysis of the fatty acid component (myristic acid) by GC typically requires conversion to a more volatile form, such as its fatty acid methyl ester (FAME). This is achieved through a derivatization reaction (esterification) prior to injection. The resulting myristic acid methyl ester can be readily analyzed on a standard nonpolar or mid-polar capillary column.

Table 2: Typical GC-FID Conditions for Residual Diethanolamine Analysis

| Parameter | Condition |

|---|---|

| Column | Wide-bore methyl silicone or 5% diphenyl polysiloxane |

| Injector | Splitless, 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |

| Carrier Gas | Helium |

| Detector | Flame Ionization Detector (FID), 300 °C |

Hyphenated Techniques (GC-MS, LC-MS/MS)

Hyphenated techniques, which couple a chromatographic separation method with mass spectrometry (MS), provide a higher degree of specificity and sensitivity, enabling definitive identification of analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) is used similarly to GC-FID but offers the significant advantage of providing mass spectral data for peak identification. It is highly effective for identifying impurities or degradation products, such as residual diethanolamine. asn.snuwa.edu.au The mass spectrum of diethanolamine shows characteristic fragments that allow for its unambiguous identification. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS ) are the premier techniques for the direct analysis of Diethanolamine Myristate. LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. mdpi.comresearchgate.net Electrospray ionization (ESI) in positive ion mode is a suitable ionization technique, which would generate a protonated molecular ion [M+H]⁺ for Diethanolamine Myristate.

LC-MS/MS provides even greater selectivity and is particularly useful for analyzing the compound in complex matrices. nih.govantpedia.commit.edu In an LC-MS/MS experiment, the precursor ion (e.g., the [M+H]⁺ ion of Diethanolamine Myristate) is selected and fragmented to produce characteristic product ions. Monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM) allows for highly selective and sensitive quantification. For Diethanolamine Myristate, fragmentation would likely occur at the amide bond, yielding product ions corresponding to the myristoyl group and the diethanolamine headgroup.

Table 3: Example LC-MS/MS Parameters for Alkanolamine Analysis

| Parameter | Condition |

|---|---|

| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Mobile Phase | Acetonitrile and Ammonium (B1175870) formate (B1220265) in water nih.gov |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Mode | Selected Reaction Monitoring (SRM) |

| Precursor Ion [M+H]⁺ | m/z 106.1 (for Diethanolamine) nih.gov |

| Product Ion | m/z 88.0 (for Diethanolamine) nih.gov |

Spectroscopic Characterization

Spectroscopic techniques are used to probe the molecular structure of a compound by observing its interaction with electromagnetic radiation. These methods are essential for confirming the identity and elucidating the structural features of Diethanolamine Myristate.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a molecular "fingerprint," with specific absorption bands corresponding to different functional groups.

For Diethanolamine Myristate, the FTIR spectrum would exhibit several characteristic absorption bands:

O-H Stretch: A broad band in the region of 3300-3500 cm⁻¹ due to the hydroxyl groups of the diethanolamine moiety. mdpi.com

N-H Stretch: If the compound exists as a secondary amide, a peak may appear in the same region (around 3300 cm⁻¹), often sharper than the O-H band. youtube.com

C-H Stretch: Strong absorptions in the 2850-2960 cm⁻¹ range, characteristic of the long methylene (B1212753) (CH₂) and terminal methyl (CH₃) groups of the myristate alkyl chain.

C=O Stretch (Amide I Band): A very strong and sharp absorption band is expected in the region of 1630-1680 cm⁻¹, which is characteristic of the amide carbonyl group. oregonstate.eduacs.org The exact position of this band can help distinguish it from an ester carbonyl, which typically appears at a higher frequency (1735-1750 cm⁻¹). researchgate.net

N-H Bend (Amide II Band): A band of medium intensity around 1550 cm⁻¹ is characteristic of secondary amides. researchgate.net

C-N Stretch: This absorption typically appears in the 1250-1350 cm⁻¹ region. acs.org

C-O Stretch: A band in the 1050-1150 cm⁻¹ range corresponding to the C-O single bond of the alcohol groups.

Table 4: Key FTIR Absorption Bands for Diethanolamine Myristate

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretch, H-bonded | 3300-3500 (Broad) |

| C-H (Alkyl) | Stretch | 2850-2960 (Strong) |

| C=O (Amide) | Stretch (Amide I) | 1630-1680 (Strong) |

| N-H (Amide) | Bend (Amide II) | ~1550 (Medium) |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for molecular structure elucidation. It provides detailed information about the carbon-hydrogen framework of a molecule. aocs.org

¹H NMR Spectroscopy provides information about the different types of protons in the molecule and their chemical environment. For Diethanolamine Myristate, the ¹H NMR spectrum would show distinct signals for the myristate chain and the diethanolamine headgroup: magritek.commagritek.com

~0.88 ppm (triplet): Protons of the terminal methyl (CH₃) group of the myristate chain.

~1.25 ppm (broad multiplet): Protons of the bulk methylene (-(CH₂)₁₀-) groups in the middle of the fatty acid chain.

~1.6 ppm (multiplet): Protons of the β-CH₂ group (methylene group beta to the carbonyl).

~2.2 ppm (triplet): Protons of the α-CH₂ group (methylene group alpha to the carbonyl).

~2.7-3.8 ppm (multiplets): Protons of the methylene groups (-CH₂-N-CH₂- and -CH₂-OH) in the diethanolamine moiety. The exact chemical shifts would be influenced by the amide linkage and hydrogen bonding.

¹³C NMR Spectroscopy provides information about the different carbon atoms in the molecule. The spectrum for Diethanolamine Myristate would show: aocs.org

~14 ppm: Carbon of the terminal methyl group.

~22-34 ppm: A series of signals for the methylene carbons of the myristate chain.

~40-60 ppm: Signals for the carbon atoms of the diethanolamine headgroup.

~173 ppm: The characteristic signal for the amide carbonyl carbon.

By integrating the signals in the ¹H NMR spectrum and analyzing the chemical shifts in both ¹H and ¹³C spectra, the complete structure of Diethanolamine Myristate can be confirmed. researchgate.net

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Diethanolamine Myristate

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Myristate CH₃ | ~0.88 | ~14 |

| Myristate (CH₂)₁₀ | ~1.25 | ~22-32 |

| Myristate β-CH₂ | ~1.6 | ~25 |

| Myristate α-CH₂ | ~2.2 | ~34 |

| Diethanolamine -CH₂- | ~2.7-3.8 | ~40-60 |

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry is an indispensable tool for the structural elucidation of molecules like diethanolamine myristate. By measuring the mass-to-charge ratio (m/z) of ionized molecules, MS provides the molecular weight and, through fragmentation analysis, invaluable information about the molecule's structure.

For diethanolamine myristate, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed to generate the intact molecular ion, [M+H]⁺ or [M-H]⁻. This initial measurement confirms the molecular weight of the compound.

Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of the parent ion. The resulting fragment ions are characteristic of the compound's structure. For diethanolamine myristate, the fragmentation pattern would be expected to arise from the cleavage of its core structural components: the myristoyl fatty acid chain and the diethanolamine headgroup. Key fragmentation pathways would include:

Cleavage of the amide bond: This is a common fragmentation pathway for fatty acid amides and would result in ions corresponding to the myristoyl group and the diethanolamine moiety. lipidmaps.org

Fragmentation of the diethanolamine headgroup: Characteristic losses, such as the loss of water (H₂O) or ethylene (B1197577) oxide (C₂H₄O) fragments from the hydroxyethyl (B10761427) groups, would be expected.

Charge-remote fragmentation: Cleavage along the C₁₄ alkyl chain of the myristic acid portion can also occur, providing confirmation of the fatty acid identity. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, particularly after derivatization of the polar hydroxyl groups to increase volatility. thescipub.com GC-MS with electron ionization (EI) produces extensive fragmentation, creating a detailed mass spectrum that can serve as a fingerprint for the molecule and help elucidate the structure of its components. thescipub.comcas.cn By analyzing these distinct fragmentation patterns, analysts can unequivocally confirm the identity and structure of diethanolamine myristate.

Quantitative Analysis of Diethanolamine Myristate and Related Species

Accurate quantification of diethanolamine myristate and related species, such as unreacted starting materials (myristic acid and diethanolamine), is crucial for quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for this purpose.

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for quantifying fatty acid alkanolamides. nih.govfrontiersin.org The separation is typically achieved using a reversed-phase column (e.g., C18), and detection is performed in Multiple Reaction Monitoring (MRM) mode. In MRM, specific precursor-to-product ion transitions are monitored, which drastically reduces matrix interference and enhances sensitivity. nih.gov This approach allows for the precise measurement of diethanolamine myristate even at low concentrations. nih.govnih.gov

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and reliable method for quantifying residual diethanolamine (DEA), a key related species. nih.govscispace.com In this method, a methanolic solution of the sample is directly injected into the GC. The separation is performed on a capillary column, and the FID provides a response proportional to the amount of analyte present. scispace.com The method's performance is validated through parameters like recovery, linearity, and limit of detection. scispace.comcolab.ws

The table below summarizes typical performance characteristics for analytical methods used to quantify fatty acid ethanolamides and residual diethanolamine, based on data from closely related compounds.

| Analyte | Technique | Parameter | Typical Value | Reference |

|---|---|---|---|---|

| Fatty Acid Alkanolamides | UPLC-MS/MS | Limit of Quantification (LOQ) | ≤0.2 ng/mL | nih.gov |

| Fatty Acid Alkanolamides | UPLC-MS/MS | Accuracy (% Recovery) | 92.4% - 108.8% | nih.gov |

| Fatty Acid Alkanolamides | UPLC-MS/MS | Precision (% RSD) | <10% | nih.gov |

| Diethanolamine (in Fatty Amides) | GC-FID | Limit of Detection (LOD) | ~0.05 µg/g | scispace.com |

| Diethanolamine (in Fatty Amides) | GC-FID | Accuracy (% Recovery) | 94% - 100% | nih.gov |

Techniques for Monitoring Degradation Products (e.g., N-nitrosamines, piperazine (B1678402) derivatives)

The stability of diethanolamine myristate is a critical consideration, as degradation can lead to the formation of undesirable byproducts. Diethanolamine, as a secondary amine, is a potential precursor to the formation of N-nitrosamines, such as N-nitrosodiethanolamine (NDELA), which are classified as probable human carcinogens. nih.gov Furthermore, thermal degradation of diethanolamine-containing compounds can potentially lead to the formation of cyclic derivatives like piperazines. utexas.eduutexas.edu

The monitoring of these trace-level contaminants requires highly sensitive analytical methods. UPLC-MS/MS is the gold standard for the analysis of NDELA in consumer products and raw materials. nih.govnih.gov The method involves sample cleanup using Solid Phase Extraction (SPE) followed by analysis using a sensitive mass spectrometer operating in MRM mode. nih.govsigmaaldrich.com This allows for detection and quantification at the parts-per-billion (ppb or µg/kg) level, which is necessary to comply with stringent regulatory limits. waters.comresearchgate.net

For the detection of piperazine derivatives, both GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective. core.ac.ukresearchgate.net These techniques can identify and quantify various piperazine-related compounds that may form through intermolecular condensation and cyclization reactions of diethanolamine under certain conditions, such as high temperatures. utexas.educore.ac.uk

The following table presents typical performance data for methods designed to monitor these critical degradation products.

| Analyte | Technique | Parameter | Typical Value | Reference |

|---|---|---|---|---|

| N-Nitrosodiethanolamine (NDELA) | UPLC-MS/MS | Limit of Detection (LOD) | 10 µg/kg | nih.gov |

| N-Nitrosodiethanolamine (NDELA) | UPLC-MS/MS | Limit of Quantification (LOQ) | 20 µg/kg | nih.gov |

| N-Nitrosodiethanolamine (NDELA) | LC-MS/MS | Accuracy (% Recovery) | 88.3% (average) | nih.gov |

| N-Nitrosodiethanolamine (NDELA) | LC-MS/MS | Intermediate Precision (% RSD) | 8.7% | nih.gov |

| Piperazine Derivatives | GC-MS / LC-MS | Used for identification and quantification of thermal degradation products | core.ac.uk |

Industrial and Non Biological Applications of Diethanolamine Myristate

Role in Industrial Cleaning Formulations

In the demanding environment of industrial cleaning, Diethanolamine (B148213) Myristate serves as a key component in formulations designed to remove grease, oils, and other tenacious soils from various surfaces. Its effectiveness is rooted in its surfactant properties and its ability to function in complex chemical matrices.

Diethanolamine myristate is classified as a surfactant, a molecule with a water-loving (hydrophilic) head (the diethanolamine group) and an oil-loving (lipophilic) tail (the myristate hydrocarbon chain). This dual nature is fundamental to its detergency mechanism in industrial cleaners. diplomatacomercial.comdiplomatacomercial.com When introduced into a cleaning solution, these molecules align themselves at interfaces, primarily between water and oily or greasy soils.

The primary mechanisms of detergency include:

Reduction of Surface Tension: The surfactant lowers the surface tension of the water, allowing the cleaning solution to better wet surfaces and penetrate into the soil. diplomatacomercial.com

Emulsification: The lipophilic tails of the Diethanolamine Myristate molecules penetrate the oily soil, while the hydrophilic heads remain in the water. Agitation breaks the oil into smaller droplets, which are then surrounded by surfactant molecules, forming a stable emulsion that can be easily washed away. greenchemindustries.com

Suspension of Dirt: The surfactant molecules also surround solid dirt particles, preventing them from redepositing onto the cleaned surface. diplomatacomercial.com

In addition to these primary functions, the diethanolamine component can act as a pH balancer, helping to maintain the alkalinity of the cleaning formulation, which is often crucial for optimal performance in heavy-duty industrial applications. diplomatacomercial.com

| Property | Mechanism of Action | Benefit in Industrial Cleaning |

|---|---|---|

| Surfactant | Reduces surface tension of liquids. | Enhances wetting and spreading properties for better soil penetration. diplomatacomercial.com |

| Emulsifier | Stabilizes mixtures of oil and water. | Facilitates the removal of greasy and oily soils. greenchemindustries.com |

| pH Balancer | Helps to stabilize the formulation's pH. | Ensures optimal performance and stability of the cleaning product. diplomatacomercial.com |

Metalworking fluids are essential for cooling and lubricating metal pieces during machining operations like cutting, stamping, and die-casting. thirdcoastchemicals.com A critical function of these fluids is to protect the workpiece and machinery from corrosion. Diethanolamine and its salts, such as Diethanolamine Myristate, are utilized as corrosion inhibitors in these formulations. thirdcoastchemicals.combdmaee.net

The primary mechanism of corrosion inhibition involves the formation of a protective film on the metal surface. bdmaee.net The polar amine head of the molecule adsorbs onto the metal, orienting the nonpolar myristate tail outwards. This creates a hydrophobic barrier that prevents moisture and oxygen from reaching the metal surface and initiating the rusting process. bdmaee.net

Furthermore, metalworking processes can generate acidic byproducts from the degradation of the fluid or from microbial activity. bdmaee.net The diethanolamine component, being a weak base, neutralizes these acids, maintaining a stable pH and preventing acid-induced corrosion. bdmaee.net Research into synergistic combinations has shown that a specific ratio of amine salts to free amine can yield optimal corrosion inhibition. google.com

| Component System | Key Finding | Reference Study/Patent |

|---|---|---|

| Diethanolamine/Triethanolamine (B1662121) salt of a dicarboxylic acid and free amine | A synergistic effect was observed, with a weight ratio of approximately 4:8 (amine salt to free amine) providing the best rust protection. google.com | US Patent 4,631,139A google.com |

| Alkanolamides (e.g., Diethanolamides) | Offered as compounds for corrosion inhibitors in metalworking fluids for various metals. evonik.com | Evonik REWOCOROS® Product Line evonik.com |

| Carboxylic acid/amine salts | Can be effective corrosion inhibitors, though their performance may be limited by pH range and water hardness. stle.org | Industry review on aluminum staining stle.org |

Applications in Material Science and Engineering

The surfactant and lubricating properties of Diethanolamine Myristate extend its use into the fields of material science and engineering, particularly in the synthesis of polymers and the formulation of high-performance lubricants.

In emulsion polymerization, a process used to create a wide range of polymers (latexes), surfactants play a critical role. pcimag.com This process involves polymerizing monomers in an emulsion, typically with water as the continuous phase. Diethanolamine Myristate, as a surfactant, can facilitate this process in several ways:

Monomer Emulsification: It lowers the interfacial tension between the water-insoluble monomers and the water, allowing for the formation of a stable monomer emulsion. pcc.eu

Micelle Formation: Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules form aggregates called micelles. These micelles encapsulate monomer molecules, creating nano-sized reactors where polymerization is initiated. pcc.eu

Particle Stabilization: As the polymer chains grow, they form latex particles. The surfactant adsorbs onto the surface of these growing particles, preventing them from coagulating and ensuring the stability of the final polymer dispersion. pcimag.compcc.eu

The choice of surfactant directly influences key properties of the final latex, such as particle size, viscosity, and stability. pcimag.com

Beyond metalworking fluids, derivatives of diethanolamine and fatty acids are used as additives in lubricating oils to reduce friction. Patent literature describes the use of fatty acid amides and esters of diethanolamine as oil-soluble, friction-reducing additives for lubricants, such as those used in the crankcase of internal combustion engines. google.com

These additives are formed by reacting a fatty acid, such as myristic acid, with diethanolamine. google.com The resulting compounds, which can include amides and ester-amides, improve the lubricity of the oil. Test results have shown that adding just one weight percent of a diethanolamine oleamide (B13806) mixture to a fully formulated engine oil can result in a measurable improvement in fuel economy. google.com

Dispersing Agent in Agricultural Chemical Formulations (Non-Pesticidal Efficacy)

In agricultural chemical formulations, Diethanolamine Myristate can function as an inert ingredient, specifically as a dispersing agent or adjuvant. google.com In this context, its role is not to act as a pesticide itself, but to enhance the effectiveness and stability of the active pesticidal ingredients.

When solid pesticides are formulated as wettable powders or suspension concentrates, they require dispersing and wetting agents to ensure the active ingredient particles mix easily with water in the spray tank and remain evenly suspended. google.com Diethanolamine Myristate, with its surfactant properties, can perform this function.

Its non-pesticidal efficacy stems from its ability to:

Improve Wetting: It reduces the surface tension of the spray droplets, allowing them to spread more effectively over the waxy surfaces of plant leaves. google.com

Enhance Dispersion: It helps to keep the solid active ingredient particles from clumping together (flocculating) and settling out of the suspension, ensuring a uniform application. google.com

Other Specialized Industrial Process Applications

Diethanolamine myristate, a chemical compound resulting from the reaction of diethanolamine and myristic acid, possesses versatile properties that lend themselves to various specialized industrial applications beyond its common use in personal care products. nih.govdiplomatacomercial.com Its functions as a surfactant, emulsifier, lubricant, and corrosion inhibitor make it a valuable additive in complex industrial formulations, including those used in textile finishing, metalworking fluids, and as a dispersing agent in pigments and coatings. nih.govthirdcoastchemicals.com

The utility of diethanolamine myristate in these applications stems from its molecular structure, which combines the hydrophilic (water-attracting) nature of the diethanolamine head with the lipophilic (oil-attracting) character of the myristic acid tail. This amphiphilic nature allows it to operate effectively at the interface between oil and water or between liquids and solids.

In Textile Finishing:

In Metalworking Fluids:

Metalworking fluids are crucial for cooling and lubricating metal workpieces during machining operations like cutting and grinding. bdmaee.net Diethanolamine myristate can be incorporated into these fluids as a corrosion inhibitor and a lubricant. thirdcoastchemicals.com The amine group in its structure helps to neutralize acidic components in the fluid, maintaining a stable pH and preventing corrosion of both the workpiece and the machinery. bdmaee.netstle.org The fatty acid component provides a lubricating film that reduces friction and wear on cutting tools. The emulsifying properties of diethanolamine myristate also aid in the formulation of stable oil-in-water emulsions, which are common in soluble oil and semi-synthetic metalworking fluids. bdmaee.net A patent for a corrosion inhibiting metal working fluid highlights the synergistic effect of diethanolamine salts of dicarboxylic acids and free amine in providing excellent corrosion inhibition. google.com

As a Dispersing Agent:

Below is a table summarizing the key physical and chemical properties of Diethanolamine Myristate.

| Property | Value |

| Chemical Name | 2-(2-hydroxyethylamino)ethanol;tetradecanoic acid |

| CAS Number | 53404-39-0 |

| Molecular Formula | C18H39NO4 |

| Molecular Weight | 333.5 g/mol |

| Appearance | Typically a viscous liquid or semi-solid |

| Solubility | Soluble in water |

Environmental Behavior and Fate of Diethanolamine Myristate

Biodegradation Pathways and Rates

For instance, Coconut Diethanolamide, which is a mixture of diethanolamides derived from coconut oil fatty acids (including myristic acid), has been reported as "readily biodegradable" in studies following OECD Guideline 301. redox.com This suggests that microorganisms in environments like activated sludge can break down the substance.

Aerobic and Anaerobic Degradation Studies

Specific aerobic and anaerobic degradation studies for Diethanolamine (B148213) myristate could not be identified in the reviewed literature. Research on the microbial degradation of diethanolamine and related compounds has shown that certain bacteria and acclimated sewage populations can degrade substances like diethanolamine and laurylsulfate-diethanolamine. tdl.org While this provides a basis for the potential biodegradability of Diethanolamine myristate, empirical data on its degradation under both oxygen-rich (aerobic) and oxygen-deficient (anaerobic) conditions are lacking.

Factors Influencing Biodegradability (e.g., acclimation, environmental conditions)

Without specific studies on Diethanolamine myristate, factors influencing its biodegradability can only be inferred from general principles of microbial degradation. The acclimation of microbial populations is a critical factor; exposure to the compound can lead to the development of microbial communities capable of its degradation. tdl.org Other environmental conditions such as temperature, pH, nutrient availability, and the presence of other organic matter would also be expected to influence the rate and extent of biodegradation.

Environmental Distribution and Partitioning

Quantitative data on the environmental distribution and partitioning of Diethanolamine myristate, such as its soil organic carbon-water (B12546825) partitioning coefficient (Koc), are not available. This information is crucial for predicting how the compound will move and distribute itself in the environment.

Mobility in Soil and Water Systems

The mobility of Diethanolamine myristate in soil and water is difficult to ascertain without experimental data. As an amide of a fatty acid, it may exhibit some surfactant properties, which could influence its movement in aquatic systems and its tendency to adsorb to soil particles and sediments.

Volatilization Potential

There is no available information on the volatilization potential of Diethanolamine myristate from water or soil surfaces. To assess this, data on its vapor pressure and Henry's Law constant would be required, but these are not present in the available literature.

Photochemical Degradation in Atmospheric and Aquatic Environments

No studies were found that investigated the photochemical degradation of Diethanolamine myristate. This process, involving the breakdown of a chemical by light, can be a significant environmental fate pathway for some compounds, particularly in the atmosphere and surface waters. However, its relevance to Diethanolamine myristate remains unexamined.

Aquatic Environmental Impact (Ecotoxicological Studies on Aquatic Organisms)

The environmental impact of Diethanolamine myristate on aquatic ecosystems is primarily understood through studies conducted on its constituent component, Diethanolamine (DEA). Ecotoxicological research has focused on evaluating the potential for acute and chronic toxicity across different trophic levels, including fish, aquatic invertebrates, and algae.

Research indicates that Diethanolamine is harmful to aquatic life, with some studies suggesting it can have long-lasting effects. carlroth.com The toxicity of DEA has been evaluated using a battery of model systems representing various trophic levels. nih.govresearchgate.net

Studies on the acute toxicity of DEA to freshwater invertebrates have categorized it as ranging from moderately toxic to practically nontoxic, with EC50 values between 2,150 to 306,000 µg/L. epa.gov However, other data suggests a higher level of toxicity. The most sensitive aquatic organisms to DEA have been identified as the cladoceran Daphnia magna and the bacterium Vibrio fischeri, followed by the alga Chlorella vulgaris and the fish cell line PLHC-1. nih.govresearchgate.net While acute toxic effects on aquatic biota are not expected based on some EC50 values, the potential for chronic effects and synergistic interactions with other chemicals remains a concern. nih.govresearchgate.net

The following tables summarize the findings from various ecotoxicological studies on Diethanolamine.

Acute Aquatic Toxicity of Diethanolamine

| Species | Endpoint | Value (mg/L) | Exposure Time | Source |

| Fish (Oncorhynchus mykiss) | LC50 | 460 | 96 h | carlroth.comsigmaaldrich.com |

| Aquatic Invertebrates (Ceriodaphnia dubia) | EC50 | 30.1 | 48 h | carlroth.comsigmaaldrich.com |

| Algae | ErC50 | 9.5 | 72 h | carlroth.com |

This table presents the concentration of Diethanolamine that is lethal to 50% of the test fish population (LC50) and the concentration that causes a 50% effect on invertebrates (EC50) and algae (ErC50) over a specified period.

Chronic Aquatic Toxicity of Diethanolamine

| Species | Endpoint | Value (mg/L) | Exposure Time | Source |

| Aquatic Invertebrates | EC50 | 11.82 | 21 d | carlroth.com |

| Aquatic Invertebrates | NOEC | 0.78 | 21 d | carlroth.com |

This table shows the concentration of Diethanolamine that causes a 50% effect (EC50) and the No-Observed-Effect-Concentration (NOEC) for aquatic invertebrates over a longer exposure period.

Detailed Research Findings

Further research into the effects of Diethanolamine on aquatic organisms reveals specific physiological and morphological impacts. In studies using the hepatoma fish cell line PLHC-1, derived from Poeciliopsis lucida, exposure to DEA induced a marked steatosis (abnormal retention of lipids within a cell), which was followed by cell death at higher concentrations, in some instances through apoptosis (programmed cell death). nih.gov A significant biochemical modification observed was a nearly threefold increase in metallothionein (B12644479) levels, which are proteins involved in metal detoxification and protection against oxidative stress. nih.govresearchgate.net Additionally, stimulation of lysosomal function and the activities of succinate (B1194679) dehydrogenase and G6PDH enzymes were noted. nih.govresearchgate.net

Ecotoxicological evaluations have utilized a range of bioindicators to assess the impact of DEA. nih.govresearchgate.net These include bioluminescence inhibition in the bacterium Vibrio fischeri, growth inhibition of the alga Chlorella vulgaris, and immobilization of the cladoceran Daphnia magna. nih.govresearchgate.net Such a multi-tiered approach provides a more comprehensive understanding of the potential risks posed by the substance to the aquatic environment.

Regulatory and Policy Frameworks Governing Diethanolamine Myristate

Classification as a High Production Volume (HPV) Chemical

Diethanolamine (B148213) is classified as a High Production Volume (HPV) chemical in the United States. nih.gov This designation is significant as it indicates that the substance is manufactured in or imported into the U.S. in quantities of one million pounds or more per year. epa.gov The HPV list is based on data from the 1990 Inventory Update Rule (IUR). nih.gov Chemicals with this classification are often prioritized for review and testing to understand their potential environmental and human health effects.

While Diethanolamine Myristate itself is not individually listed, the HPV status of its precursor, Diethanolamine, subjects it to a heightened level of regulatory scrutiny. The U.S. Environmental Protection Agency (EPA) oversees the HPV Challenge Program, which encourages voluntary testing of these chemicals to fill data gaps. epa.gov

Internationally, Diethanolamine is sponsored under the Organisation for Economic Co-operation and Development's (OECD) Screening Information Data Set (SIDS) program. epa.gov This program is a cooperative international effort to gather and evaluate information on the potential hazards of HPV chemicals, further underscoring the global attention given to substances produced in large quantities. epa.gov

Environmental Release Inventory and Reporting Requirements

In the United States, facilities that manufacture, process, or otherwise use Diethanolamine, and by extension its compounds like Diethanolamine Myristate, are subject to environmental reporting requirements under the Emergency Planning and Community Right-to-Know Act (EPCRA) Section 313. diplomatacomercial.comuscompliance.com This legislation mandates the public disclosure of releases and waste management of specified toxic chemicals through the Toxics Release Inventory (TRI) program. ny.govepa.gov The EPA includes Diethanolamine on the TRI list. alsglobal.com

Facilities meeting certain criteria, including operating in specific industry sectors and having 10 or more full-time employees, must report their annual releases of TRI-listed chemicals to the air, water, and land. ny.govtriumvirate.com They must also report the quantities managed through recycling, energy recovery, treatment, and disposal. epa.gov These reports are due annually on July 1 for the preceding calendar year. triumvirate.com

The reporting thresholds for TRI-listed chemicals like Diethanolamine are based on the amount manufactured, processed, or otherwise used during a calendar year.

Table 1: EPCRA Section 313 Reporting Thresholds for Diethanolamine

| Activity | Threshold Quantity (per year) |

| Manufacturing or Processing | > 25,000 pounds |

| Otherwise Used | > 10,000 pounds |

| This interactive table summarizes the annual reporting thresholds for facilities under the EPA's Toxics Release Inventory program. uscompliance.comtriumvirate.com |

Regulatory Status in Industrial Applications (excluding human health/cosmetic bans)

Beyond general environmental release reporting, specific regulations govern the use of Diethanolamine and its derivatives in various industrial sectors. These regulations focus on ensuring safe handling and minimizing environmental impact in non-cosmetic, non-consumer-facing applications.

One key area of regulation is its use as an inert ingredient in pesticide formulations. The U.S. Code of Federal Regulations (CFR) grants an exemption from the requirement of a tolerance for residues of Diethanolamine when it is used as a stabilizer or inhibitor in pesticides applied to soil before the crop emerges. epa.gov